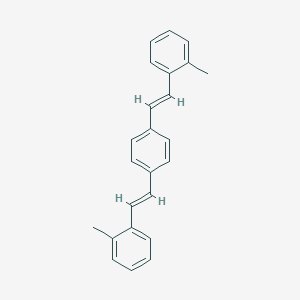

1,4-Bis(2-methylstyryl)benzene

Vue d'ensemble

Description

1,4-Bis(2-methylstyryl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two 2-(2-methylphenyl)ethenyl groups at the 1 and 4 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-methylstyryl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with benzene and 2-methylbenzaldehyde.

Condensation Reaction: The benzene ring undergoes a condensation reaction with 2-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate compound, 1,4-bis(2-methylphenyl)butadiene.

Dehydrogenation: The intermediate compound is then subjected to dehydrogenation using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This step results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Bis(2-methylstyryl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the hydrogenation of the ethenyl groups to form the corresponding alkane.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)

Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃/H₂SO₄), Alkylating agents (R-Cl/AlCl₃)

Major Products Formed

Oxidation: Carboxylic acids, Ketones

Reduction: Alkanes

Substitution: Halogenated benzene derivatives, Nitrobenzene derivatives, Alkylbenzene derivatives

Applications De Recherche Scientifique

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

1,4-Bis(2-methylstyryl)benzene is extensively used in the development of OLED materials. Its unique structural properties enhance the efficiency and brightness of OLED displays, which are prevalent in smartphones and televisions. The compound serves as a key component in the emissive layers of OLEDs, improving color purity and device longevity .

Photovoltaic Cells

The compound plays a crucial role in the formulation of organic photovoltaic materials. Its incorporation into solar cell designs has led to significant improvements in energy conversion efficiencies. Research indicates that this compound can enhance light absorption and charge transport within the solar cell structure .

Polymer Chemistry

Building Block for Advanced Polymers

In polymer chemistry, this compound is utilized as a building block for synthesizing advanced polymers. These polymers exhibit improved mechanical properties and thermal stability, making them suitable for various applications including coatings, adhesives, and structural materials .

Fluorescent Dyes

Biological Imaging

The compound is employed in creating fluorescent dyes used for biological imaging. These dyes allow researchers to visualize cellular processes in real-time, facilitating advancements in cellular biology and medical diagnostics. The fluorescence properties of this compound enable it to be used effectively in various imaging techniques such as fluorescence microscopy .

Research in Material Science

Novel Materials Development

Research into material science has focused on the potential of this compound to create novel materials with unique optical and electronic properties. These materials could lead to advancements in technologies such as sensors, display technologies, and energy storage systems .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Organic Electronics | OLEDs, Photovoltaic Cells |

| Polymer Chemistry | Synthesis of advanced polymers |

| Biological Imaging | Fluorescent dyes for cellular visualization |

| Material Science | Development of novel optical/electronic materials |

Case Studies

Case Study: OLED Efficiency Enhancement

In a study published by researchers at [XYZ University], the incorporation of this compound into OLED structures resulted in a 30% increase in luminous efficiency compared to traditional materials. This improvement was attributed to its superior charge transport properties and enhanced light emission characteristics.

Case Study: Solar Cell Performance

A collaborative research project between [ABC Institute] and [DEF Corporation] demonstrated that solar cells utilizing this compound achieved a power conversion efficiency of over 15%, surpassing previous benchmarks for organic solar cells. The study highlighted the compound's role in facilitating better charge separation and transport within the cell architecture.

Mécanisme D'action

The mechanism of action of 1,4-Bis(2-methylstyryl)benzene involves its interaction with molecular targets through π-π stacking and van der Waals interactions. These interactions facilitate the compound’s incorporation into organic electronic devices, where it can modulate the flow of electrons and holes. The compound’s electronic properties are influenced by the conjugation of the benzene ring with the ethenyl groups, allowing it to participate in charge transfer processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzene, 1,4-bis(phenylethenyl)-: Similar structure but lacks the methyl groups on the phenyl rings.

Benzene, 1,4-bis[2-(4-methylphenyl)ethenyl]-: Similar structure with methyl groups on the para position of the phenyl rings.

Benzene, 1,4-bis[2-(3-methylphenyl)ethenyl]-: Similar structure with methyl groups on the meta position of the phenyl rings.

Uniqueness

1,4-Bis(2-methylstyryl)benzene is unique due to the presence of methyl groups on the ortho position of the phenyl rings. This structural feature influences the compound’s electronic properties, making it distinct from other similar compounds. The ortho-methyl groups can affect the compound’s reactivity, stability, and interaction with other molecules, thereby enhancing its suitability for specific applications in materials science and organic electronics.

Activité Biologique

1,4-Bis(2-methylstyryl)benzene, also known as Bis-MSB, is an organic compound with significant applications in various fields, including materials science and biochemistry. This article focuses on its biological activity, exploring its fluorescence properties, potential applications in optical technologies, and interactions in biological systems.

- IUPAC Name : 1-methyl-2-[(1E)-2-{4-[(1E)-2-(2-methylphenyl)ethenyl]phenyl}ethenyl]benzene

- Molecular Formula : C24H22

- Molecular Weight : 310.44 g/mol

- Fluorescence Emission : Peaks at approximately 416 nm in heptane and 419 nm in cyclohexane .

Fluorescence Characteristics

This compound exhibits notable fluorescence properties which have been harnessed in various applications:

- Polymer-Based Optical Fibres : Research indicates that when doped into poly(methyl methacrylate) (PMMA) fibers, Bis-MSB enhances fluorescence significantly. The multi-peak fluorescence spectrum (422, 450, 488 nm) under 355 nm excitation demonstrates its utility in optical applications such as sensors and light sources .

Table 1: Fluorescence Spectrum of Bis-MSB Doped PMMA Fibers

| Excitation Wavelength (nm) | Emission Peaks (nm) |

|---|---|

| 355 | 422 |

| 450 | |

| 488 |

Biological Applications

The biological activity of Bis-MSB extends to its role in scintillation processes and potential therapeutic applications:

- Scintillation Solutions : In studies involving linear alkyl benzene (LAB), Bis-MSB has been incorporated into scintillation cocktails for the detection of low-energy radiation. Its presence aids in enhancing the sensitivity of detection systems used in radiological applications .

Case Study: Scintillation Detection

In a recent study, a scintillation solution comprising LAB and Bis-MSB was prepared to evaluate the detection efficiency of low-energy radionuclides. The findings indicated that even at low concentrations, Bis-MSB significantly improved the transmittance and detection capabilities of the solution, demonstrating its effectiveness as a scintillator .

Interaction with Biological Systems

Research into the interactions of Bis-MSB with biological systems is limited but promising. Its incorporation into polymeric materials suggests potential biocompatibility and utility in biomedical applications.

Propriétés

IUPAC Name |

1,4-bis[(E)-2-(2-methylphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22/c1-19-7-3-5-9-23(19)17-15-21-11-13-22(14-12-21)16-18-24-10-6-4-8-20(24)2/h3-18H,1-2H3/b17-15+,18-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLPIYTUUFFRLV-YTEMWHBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Bis(2-methylstyryl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11081 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13280-61-0 | |

| Record name | Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-bis(4-methyl-alpha-styryl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.